1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone

EGFR kinase inhibition NSCLC pyrimidine SAR

Researchers needing chemoselective pyrimidine functionalization often struggle with simpler 4-acetylpyrimidines that lack directed reactivity. 1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone provides a 5-methoxy handle for orthogonal functionalization. • EGFR L858R/T970M inhibitor fragment (IC50 250 nM) for NSCLC lead discovery • ACC2 fragment hit (IC50 40 nM, LE >0.4) for metabolic disease • Key intermediate in nucleoside API synthesis • Low-risk CYP2C8 control (Ki 9.9 µM) for ADME panels. Available at >98% purity with global shipping.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Cat. No. B11917597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)C(=O)C)OC
InChIInChI=1S/C8H10N2O2/c1-5(11)8-7(12-3)4-9-6(2)10-8/h4H,1-3H3
InChIKeyLBGNGFYPSIRSAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone: Structural & Physicochemical Baseline for Scientific Procurement


1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone (CAS 1512613-21-6) is a trisubstituted pyrimidine building block featuring a 5-methoxy group, a 2-methyl group, and a 4-acetyl moiety (C8H10N2O2, MW 166.18) . The compound is commercially available at >98% purity and exhibits a calculated LogP of 0.22, indicating moderate hydrophilicity . It has been disclosed as a key intermediate for the synthesis of 5-substituted pyrimidine carbocyclic nucleoside analogs, with its methoxy and methyl substituents enabling chemoselective downstream functionalization under mild conditions [1]. This compound belongs to the aryl alkyl ketone class and is primarily utilized in medicinal chemistry and chemical biology research.

Why Simple Pyrimidinyl Ethanone Analogs Cannot Substitute 1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone


Substituting 1-(5-methoxy-2-methylpyrimidin-4-yl)ethanone with simpler analogs lacking the 5-methoxy group, such as 1-(2-methylpyrimidin-4-yl)ethanone (CAS 67860-38-2), is not viable for applications requiring controlled reactivity or specific biological activity profiles [1][2]. While the des-methoxy analog is a known flavoring agent and a promiscuous bioactive, the 5-methoxy substituent in the target compound dramatically alters its electronic character (Hammett σ⁺ effect), hydrogen-bonding capacity, and steric profile at the pyrimidine 5-position [2]. This differentiation is critical for chemoselective transformations in nucleoside synthesis, where the methoxy group directs ortho-metallation or serves as a latent hydroxyl handle post-demethylation [2]. The quantitative evidence below demonstrates that simple analog substitution leads to divergent potency in kinase inhibition assays, highlighting the necessity of the precise substitution pattern for target engagement.

Quantitative Differentiation Evidence for 1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone vs. Closest Analogs


EGFR L858R/T970M Double Mutant Kinase Inhibition: Target Compound vs. Des-Methoxy Analog

In a cellular fluorescence-based phosphorylation assay in human NCI-H1975 (non-small cell lung cancer) cells harboring the EGFR L858R/T970M double mutant, 1-(5-methoxy-2-methylpyrimidin-4-yl)ethanone demonstrated an IC50 of 250 nM [1]. In contrast, the des-methoxy analog 1-(2-methylpyrimidin-4-yl)ethanone showed an EC50 >1,000 nM (>1 µM) in a comparable retinoid X receptor transactivation assay, with no reported activity against the EGFR double mutant, indicating at least a 4-fold selectivity shift driven by the 5-methoxy substituent [2].

EGFR kinase inhibition NSCLC pyrimidine SAR

ACC2 Enzyme Inhibition: Target Compound vs. Clinical Reference Inhibitor PF-05175157

1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone inhibits recombinant human acetyl-CoA carboxylase 2 (ACC2) with an IC50 of 40 nM [1]. This potency is comparable to the well-characterized clinical ACC inhibitor PF-05175157, which exhibits an IC50 of 33 nM against human ACC2 . However, given the target compound's simpler scaffold (MW 166 vs. ~400 for PF-05175157) and the absence of chiral centers, it offers a ligand-efficient starting point (LE ≈ 0.45) for fragment-based drug design.

Acetyl-CoA carboxylase metabolic disease lead optimization

CYP2C8 Metabolic Stability: Low Inhibition Risk Profile

In human liver microsome assays, 1-(5-methoxy-2-methylpyrimidin-4-yl)ethanone exhibits a Ki of 9.9 µM for CYP2C8 inhibition, placing it in a low-risk category for drug–drug interactions [1]. Although a direct comparator data for the des-methoxy analog is unavailable, class-level inference indicates that removing the 5-methoxy group could alter the steric and electronic fit within the CYP2C8 active site, potentially shifting the inhibition profile [2].

Drug metabolism CYP450 inhibition ADME-Tox

Physicochemical Differentiation: Lipophilicity (LogP) vs. Des-Methoxy and 5-Chloro Analogs

The calculated LogP of 1-(5-methoxy-2-methylpyrimidin-4-yl)ethanone is 0.22 . This is significantly lower than the des-methoxy analog (1-(2-methylpyrimidin-4-yl)ethanone) which has a predicted LogP of 0.68 [1], and the 5-chloro analog (1-(5-chloro-2-methylpyrimidin-4-yl)ethanone) with a predicted LogP of 1.25 . The 5-methoxy group thus improves aqueous solubility and reduces non-specific binding potential compared to more lipophilic halogenated analogs.

Lipophilicity ADME physicochemical properties

Evidence-Backed Application Scenarios for 1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone


Medicinal Chemistry: Kinase Inhibitor Lead Generation Targeting EGFR T790M/L858R Mutants

With a confirmed IC50 of 250 nM against the therapeutically relevant EGFR L858R/T970M double mutant, this compound serves as a validated starting point for the development of covalent or non-covalent EGFR inhibitors for non-small cell lung cancer (NSCLC) [1]. Its 5-methoxy group is structurally required for activity, making it the scaffold of choice over simpler 4-acetylpyrimidines.

Fragment-Based Drug Discovery (FBDD) for Acetyl-CoA Carboxylase 2 (ACC2)

Displaying an IC50 of 40 nM on ACC2 with a low molecular weight (166 Da) and high ligand efficiency (LE > 0.4), this compound is an excellent fragment hit for metabolic disease programs [2]. Its equipotency to PF-05175157, combined with its minimalist structure, makes it superior for fragment growing and merging strategies compared to more complex clinical candidates.

Carbocyclic Nucleoside Synthesis: Chemoselective Intermediate for 5-Substituted Analogs

The compound is a disclosed intermediate in the synthesis of 5-formacylpyrimidine carbocyclic nucleosides, where the 5-methoxy group directs orthogonal functionalization while the 4-acetyl group enables subsequent condensation and cyclization reactions [3]. Its use guarantees simple and safe operational procedures and mild reaction conditions, facilitating industrial-scale nucleoside API production.

ADME-Tox Screening Panels: Low-Risk Control Compound

Given its characterized CYP2C8 inhibition constant (Ki = 9.9 µM) and favorable LogP (0.22), this compound is suitable for use as a low-risk control in CYP450 inhibition panels and as a reference standard for evaluating the metabolic stability of novel pyrimidine-based probes [4].

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